Hexyl 2-{[(2,4-dihydroxy-5,6,7,8-tetrahydroquinolin-3-yl)carbonyl]amino}benzoate
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Overview
Description
HEXYL 2-(4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-AMIDO)BENZOATE is a synthetic organic compound belonging to the class of quinolones
Preparation Methods
The synthesis of HEXYL 2-(4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-AMIDO)BENZOATE typically involves multiple steps. One common method starts with the acylation of anthranilic acid derivatives, followed by cyclization to form the quinoline core. The final step involves the esterification of the quinoline derivative with hexyl benzoate under specific reaction conditions . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
HEXYL 2-(4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-AMIDO)BENZOATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions, often using hydrogenation catalysts, can convert the quinoline core to its dihydro or tetrahydro forms.
Substitution: Nucleophilic substitution reactions can occur at the quinoline nitrogen or the benzoate ester group, leading to a variety of substituted derivatives
Scientific Research Applications
HEXYL 2-(4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-AMIDO)BENZOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antitubercular properties.
Medicine: Explored for its potential use in drug development due to its unique pharmacological activities.
Industry: Utilized in the synthesis of materials with specific chemical properties
Mechanism of Action
The mechanism of action of HEXYL 2-(4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-AMIDO)BENZOATE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with nucleic acids and proteins .
Comparison with Similar Compounds
HEXYL 2-(4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-AMIDO)BENZOATE can be compared with other quinoline derivatives such as:
4-Hydroxy-2-quinolones: Known for their antimicrobial properties.
Quinoline N-oxides: Notable for their oxidative properties.
Substituted quinolines: Varying in biological activities based on the nature of the substituents
This compound stands out due to its unique combination of a quinoline core with a benzoate ester, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H28N2O5 |
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Molecular Weight |
412.5 g/mol |
IUPAC Name |
hexyl 2-[(4-hydroxy-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C23H28N2O5/c1-2-3-4-9-14-30-23(29)16-11-6-8-13-18(16)25-22(28)19-20(26)15-10-5-7-12-17(15)24-21(19)27/h6,8,11,13H,2-5,7,9-10,12,14H2,1H3,(H,25,28)(H2,24,26,27) |
InChI Key |
JOMCWJNKKVHNNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C1=CC=CC=C1NC(=O)C2=C(C3=C(CCCC3)NC2=O)O |
Origin of Product |
United States |
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